

A Spectroscopic Comparison of *tert*-butyl N-(benzylsulfamoyl)carbamate and Its Precursors

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Compound of Interest

Compound Name: *tert*-butyl N-(benzylsulfamoyl)carbamate

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This guide provides a detailed spectroscopic comparison of the synthetic compound ***tert*-butyl N-(benzylsulfamoyl)carbamate** and its primary precursors: benzylamine, benzylsulfamoyl chloride, and *tert*-butoxycarbonyl isocyanate. This document is intended to serve as a valuable resource for researchers in drug discovery and development by providing key analytical data and methodologies for the synthesis and characterization of this class of compounds.

Introduction

***Tert*-butyl N-(benzylsulfamoyl)carbamate** is a molecule of interest in medicinal chemistry, often serving as an intermediate in the synthesis of more complex bioactive molecules. A thorough understanding of its spectroscopic properties, along with those of its precursors, is crucial for reaction monitoring, quality control, and structural confirmation. This guide presents a compilation of experimental and predicted spectroscopic data for these compounds, alongside detailed experimental protocols for their synthesis and analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for ***tert*-butyl N-(benzylsulfamoyl)carbamate** and its precursors. Data for benzylamine and benzylsulfamoyl chloride are based on experimental values from various sources, while the data for *tert*-butoxycarbonyl isocyanate and the final product are predicted

based on analogous structures and spectroscopic principles, as direct experimental data was not readily available in the searched literature.

Table 1: Spectroscopic Data for Benzylamine

Parameter	¹ H NMR (CDCl ₃)	¹³ C NMR (CDCl ₃)	IR (neat)	Mass Spec. (EI)
Chemical Shift / Wavenumber / m/z	7.20-7.35 (m, 5H, Ar-H), 3.85 (s, 2H, CH ₂), 1.54 (s, 2H, NH ₂) [1][2]	143.2 (C), 128.5 (CH), 126.9 (CH), 126.8 (CH), 46.4 (CH ₂) [3][4]	3372, 3303 (N-H stretch), 3085, 3062, 3028 (C-H aromatic), 2923, 2855 (C-H aliphatic), 1604 (C=C aromatic), 1495, 1453 (C-H bend), 834 (N-H wag)[5][6][7]	107 (M ⁺), 106, 91, 79, 77[8][9]

Table 2: Spectroscopic Data for Benzylsulfamoyl Chloride

Parameter	¹ H NMR (CDCl ₃)	¹³ C NMR (CDCl ₃)	IR (KBr pellet)	Mass Spec. (EI)
Chemical Shift / Wavenumber / m/z	7.30-7.45 (m, 5H, Ar-H), 4.40 (d, 2H, CH ₂), 5.50 (t, 1H, NH)	135.5 (C), 129.0 (CH), 128.8 (CH), 128.5 (CH), 48.5 (CH ₂)	~3300 (N-H stretch), ~1350 & ~1160 (SO ₂ stretch), ~700 (S-N stretch)	205/207 (M ⁺), 91 (base peak)

Table 3: Spectroscopic Data for tert-Butoxycarbonyl Isocyanate (Predicted)

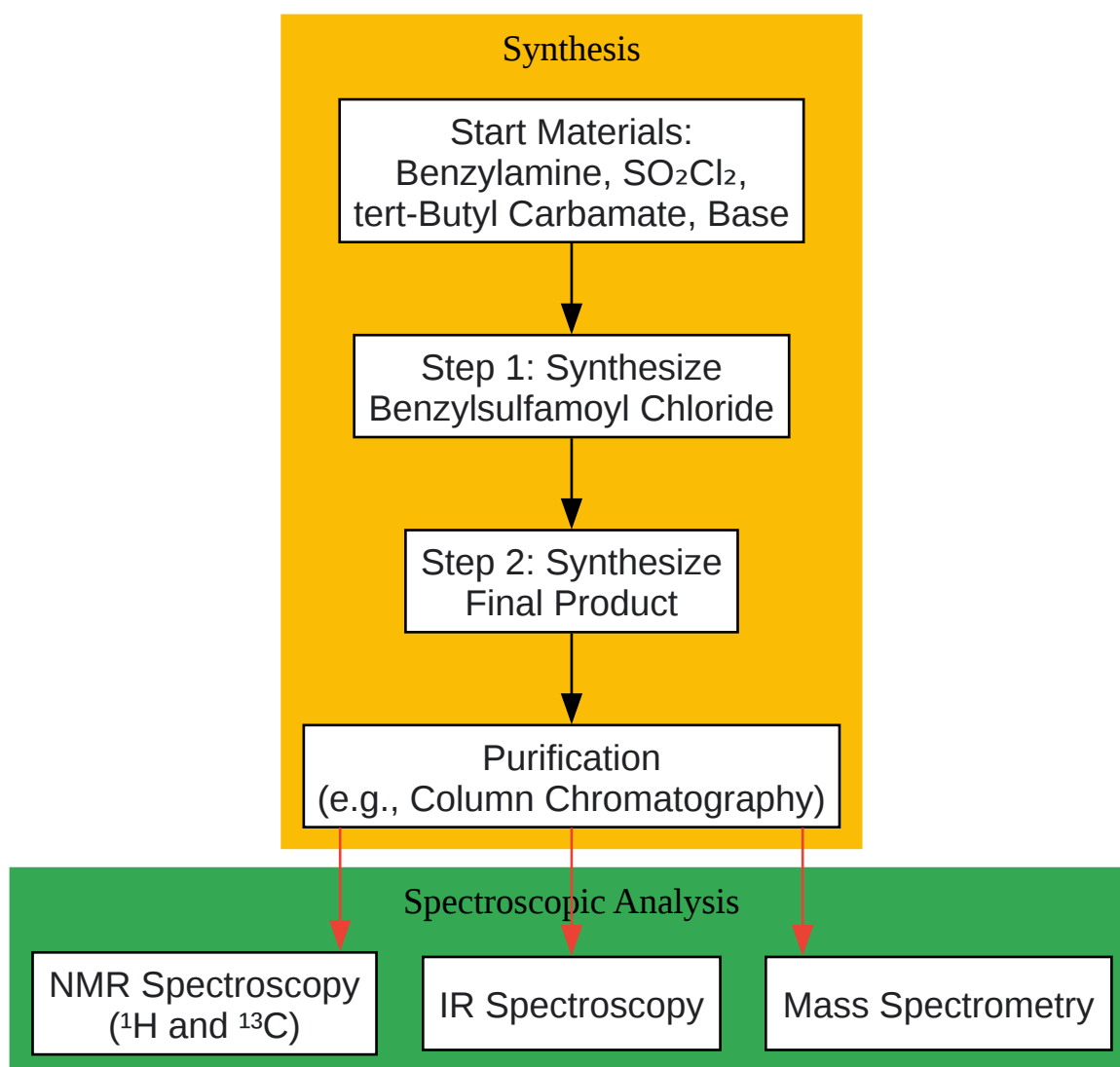
Parameter	¹ H NMR (CDCl ₃)	¹³ C NMR (CDCl ₃)	IR (neat)	Mass Spec. (EI)
Chemical Shift / Wavenumber / m/z	1.50 (s, 9H)	155 (C=O), 130 (N=C=O), 82 (C(CH ₃) ₃), 28 (CH ₃)	~2250 (N=C=O stretch, strong), ~1750 (C=O stretch, strong)	143 (M ⁺), 87, 57

Table 4: Spectroscopic Data for **tert-butyl N-(benzylsulfamoyl)carbamate** (Predicted)

Parameter	¹ H NMR (CDCl ₃)	¹³ C NMR (CDCl ₃)	IR (KBr pellet)	Mass Spec. (ESI)
Chemical Shift / Wavenumber / m/z	8.5 (br s, 1H, NH-SO ₂), 7.2-7.4 (m, 5H, Ar-H), 5.5 (br s, 1H, NH-CO), 4.3 (d, 2H, CH ₂), 1.5 (s, 9H, C(CH ₃) ₃)	150 (C=O), 136 (Ar-C), 129 (Ar- CH), 128.5 (Ar- CH), 128 (Ar- CH), 84 (C(CH ₃) ₃), 48 (CH ₂), 28 (CH ₃)	~3300 (N-H stretch), ~1725 (C=O stretch), ~1340 & ~1150 (SO ₂ stretch)	287 [M+H] ⁺ , 309 [M+Na] ⁺

Synthetic Pathway and Experimental Workflow

The synthesis of **tert-butyl N-(benzylsulfamoyl)carbamate** can be conceptualized as a two-step process starting from benzylamine. The first step involves the formation of benzylsulfamoyl chloride, which is then reacted with the sodium salt of tert-butyl carbamate (formed in situ from tert-butyl carbamate and a base).



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Figure 2: General experimental workflow for synthesis and analysis.

Experimental Protocols

Synthesis of tert-butyl N-(benzylsulfamoyl)carbamate

Materials:

- Benzylamine
- Sulfuryl chloride (SO₂Cl₂)

- tert-Butyl carbamate
- Sodium hydride (NaH) or other suitable base
- Anhydrous dichloromethane (DCM)
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

Step 1: Synthesis of Benzylsulfamoyl Chloride

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzylamine (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- The reaction mixture containing benzylsulfamoyl chloride is typically used in the next step without purification.

Step 2: Synthesis of **tert-butyl N-(benzylsulfamoyl)carbamate**

- In a separate flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous dichloromethane.
- Add a solution of tert-butyl carbamate (1.2 equivalents) in anhydrous dichloromethane dropwise to the NaH suspension at 0 °C.
- Stir the mixture at room temperature for 1 hour to allow for the formation of the sodium salt.
- Cool this suspension back to 0 °C and add the solution of benzylsulfamoyl chloride from Step 1 dropwise.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **tert-butyl N-(benzylsulfamoyl)carbamate**.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl_3) or dimethyl sulfoxide ($\text{DMSO}-d_6$) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Liquid samples (like benzylamine) can be analyzed as a thin film between NaCl plates. Solid samples are analyzed as KBr pellets. The spectra are typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with either electron ionization (EI) for volatile precursors or electrospray ionization (ESI) for the final, less

volatile product. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Conclusion

This guide provides a comparative overview of the spectroscopic properties of **tert-butyl N-(benzylsulfamoyl)carbamate** and its precursors. The provided data and protocols are intended to aid researchers in the synthesis, purification, and characterization of this and related compounds. While experimental data for the final product was not found in the searched literature, the predicted values based on analogous structures offer a useful starting point for characterization. Researchers are encouraged to perform their own analyses to confirm these findings.

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- To cite this document: BenchChem. [A Spectroscopic Comparison of tert-butyl N-(benzylsulfamoyl)carbamate and Its Precursors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1287069#spectroscopic-comparison-of-tert-butyl-n-benzylsulfamoyl-carbamate-and-its-precursors>]

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